1-Boc-3-Formyl-6-methoxyindole
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Overview
Description
1-Boc-3-Formyl-6-methoxyindole is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds The compound this compound is characterized by the presence of a formyl group at the third position, a methoxy group at the sixth position, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom
Mechanism of Action
Target of Action
1-Boc-3-Formyl-6-methoxyindole is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They show various biologically vital properties and have been used in the treatment of cancer cells, microbes, and different types of disorders
Preparation Methods
The synthesis of 1-Boc-3-Formyl-6-methoxyindole typically involves several steps:
Starting Material: The synthesis often begins with an indole derivative.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Boc Protection: The Boc protecting group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-Boc-3-Formyl-6-methoxyindole undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-3-Formyl-6-methoxyindole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of molecules that target specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Boc-3-Formyl-6-methoxyindole can be compared with other indole derivatives, such as:
1-Boc-3-Formylindole: Lacks the methoxy group, which can affect its reactivity and biological activity.
3-Formyl-6-methoxyindole: Lacks the Boc protecting group, making it more reactive but less stable.
1-Boc-6-methoxyindole:
The uniqueness of this compound lies in the combination of the formyl, methoxy, and Boc groups, which provide a balance of reactivity, stability, and potential biological activity.
Properties
IUPAC Name |
tert-butyl 3-formyl-6-methoxyindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-6-5-11(19-4)7-13(12)16/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGCVAXEDJZWOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615959 |
Source
|
Record name | tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847448-73-1 |
Source
|
Record name | tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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